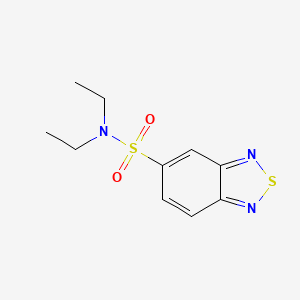
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance. N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has also been shown to inhibit other ion channels, including potassium channels and calcium channels.
Biochemical and Physiological Effects:
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in several types of cancer cells. N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has also been shown to inhibit the activity of the Na+/H+ exchanger, which is important for regulating intracellular pH. In addition, N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has been shown to modulate the activity of several enzymes, including carbonic anhydrase and cytochrome P450.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide is a potent inhibitor of chloride channels and has been widely used as a tool to study these channels. One advantage of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide is that it is relatively easy to synthesize and can be obtained in large quantities. However, N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has some limitations for lab experiments. It has been shown to be non-specific in its inhibition of ion channels, and its effects on other cellular processes are not well understood.
Direcciones Futuras
There are several future directions for the study of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide. One area of research is the development of more specific inhibitors of chloride channels. Another area of research is the investigation of the effects of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide on other cellular processes, such as cell signaling and metabolism. Finally, the use of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide as a potential therapeutic agent for the treatment of cancer and other diseases is an area of active research.
Métodos De Síntesis
The synthesis of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide involves the reaction of 2-amino-5-chlorobenzothiazole with diethyl sulfate and sodium hydroxide. The product is then sulfonated with sulfuric acid to yield N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide. The synthesis of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has been used extensively in scientific research as a tool to study chloride channels. Chloride channels are important for a variety of physiological processes, including the regulation of cell volume, acid-base balance, and neuronal excitability. N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has been shown to inhibit several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC).
Propiedades
IUPAC Name |
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-3-13(4-2)17(14,15)8-5-6-9-10(7-8)12-16-11-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUWVMPEYPUYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NSN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5701845.png)
![ethyl 4-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5701846.png)
![ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5701848.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)
![1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine](/img/structure/B5701891.png)
![1-(2-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5701892.png)
![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)
![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5701915.png)

![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)